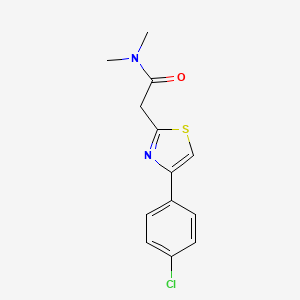
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a bromobutoxy group attached to the isoindole ring, and it is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride typically involves the reaction of 2,3-dihydro-1H-isoindole with 4-bromobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of phase transfer catalysts to enhance the reaction efficiency. The reaction mixture is heated and then cooled to isolate the product. The use of phase transfer catalysts allows for the reaction to proceed under milder conditions and improves the overall yield of the compound .
化学反応の分析
Types of Reactions
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced isoindole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted isoindole derivatives, oxidized isoindole compounds, and reduced isoindole derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe to investigate the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromobutoxy group can participate in hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to its target. This binding can modulate the activity of the target protein, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(4-Bromobutoxy)-3,4-dihydroquinolin-2(1H)-one: This compound shares a similar bromobutoxy group but differs in the core structure, which is a quinolinone instead of an isoindole.
7-(4-Bromobutoxy)-3,4-dihydrocarbostyril: Another similar compound with a bromobutoxy group, but with a carbostyril core.
Uniqueness
5-(4-Bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride is unique due to its isoindole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromobutoxy group enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
特性
分子式 |
C12H17BrClNO |
|---|---|
分子量 |
306.62 g/mol |
IUPAC名 |
5-(4-bromobutoxy)-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-5-1-2-6-15-12-4-3-10-8-14-9-11(10)7-12;/h3-4,7,14H,1-2,5-6,8-9H2;1H |
InChIキー |
PEOQYVRXNHMSOT-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(CN1)C=C(C=C2)OCCCCBr.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)





![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)

![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(cyclobutylamino)pyrimidine-5-carboxamide](/img/structure/B13888411.png)




